molecular formula C21H16ClN3O3S B3403239 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1105241-99-3

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3403239
CAS No.: 1105241-99-3
M. Wt: 425.9
InChI Key: KPDALTJZMCRRQG-UHFFFAOYSA-N
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Description

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 4-chlorophenyl group, and a 3-methoxyphenylacetamide moiety

Biochemical Analysis

Biochemical Properties

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit certain kinases, thereby modulating signal transduction pathways that control cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins. Additionally, it affects cell cycle regulation by modulating the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of oncogenic signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often upregulated in cancer cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. The compound’s efficacy may decrease over time due to potential degradation or cellular adaptation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a 4-chlorophenyl halide reacts with the thieno[3,2-d]pyrimidine core.

    Attachment of the 3-Methoxyphenylacetamide Moiety: This step involves the acylation of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives, using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides), and solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Preliminary studies indicate that this compound exhibits significant biological activity due to its interaction with various enzymes and proteins. Notably, it has been shown to interact with kinases involved in critical cellular processes such as proliferation and apoptosis. The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve its pharmacokinetic properties.

Potential Applications

Given its biological activity, 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide has potential applications in several areas:

  • Cancer Therapy : Due to its kinase inhibition properties, it may serve as a lead compound for developing anticancer agents.
  • Inflammatory Diseases : Its modulation of signaling pathways could be beneficial in treating conditions characterized by inflammation.
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier may allow it to target neurological pathways involved in diseases such as Alzheimer's or Parkinson's.

Case Studies

Several studies have explored the pharmacological potential of thienopyrimidine derivatives:

  • Study on Kinase Inhibition : Research demonstrated that compounds similar to this compound exhibited significant inhibition of specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects : A case study highlighted the anti-inflammatory properties of thienopyrimidine derivatives in animal models of arthritis, suggesting that this compound could have therapeutic implications for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
  • 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern and the presence of the 3-methoxyphenylacetamide moiety. This structural feature can influence its biological activity, making it distinct from other similar compounds. The specific arrangement of functional groups can affect its binding affinity to molecular targets, its pharmacokinetic properties, and its overall therapeutic potential.

Biological Activity

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide is a novel compound belonging to the thienopyrimidine class. Its unique structure combines a thieno[3,2-d]pyrimidine core with various substituents that may enhance its biological activity. This article explores the compound's biological activities, focusing on its anticancer properties and potential therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

  • Thieno[3,2-d]pyrimidine Core : This bicyclic structure contributes to its biological activity through interactions with various biological targets.
  • 4-Chlorophenyl Group : Enhances lipophilicity and may influence pharmacokinetics.
  • N-(3-Methoxyphenyl) Acetamide Moiety : This substituent may play a role in receptor binding and activity modulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:

  • In Vitro Studies :
    • Compounds with thienopyrimidine cores have shown significant antiproliferative effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The cytotoxicity is often measured as the IC50 value, indicating the concentration needed to inhibit cell growth by 50% .
    • For example, derivatives similar to this compound have demonstrated IC50 values ranging from 0.075 µM to 6.96 µM against specific targets like VEGFR-2 and AKT .
  • Mechanisms of Action :
    • These compounds induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase . The binding affinity to key proteins involved in cellular signaling pathways further suggests a multi-targeted approach in their mechanism of action.

Table of Biological Activity

Compound NameIC50 (µM)Target ProteinActivity Type
This compoundTBDTBDAnticancer
N-benzyl-2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide3.105VEGFR-2Antiproliferative
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide0.126AKTAntitumor

Case Studies

Several case studies have focused on the synthesis and evaluation of thienopyrimidine derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various thienopyrimidine derivatives and evaluated their anticancer properties against HepG2 and PC-3 cell lines. The results indicated that substitutions on the thienopyrimidine core significantly affected biological activity .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict how these compounds interact with target proteins such as EGFR and PI3K. The findings suggest that structural modifications can enhance binding affinity and specificity .

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-28-16-4-2-3-15(9-16)24-18(26)10-25-12-23-19-17(11-29-20(19)21(25)27)13-5-7-14(22)8-6-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDALTJZMCRRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
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2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
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2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
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2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
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2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
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2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide

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